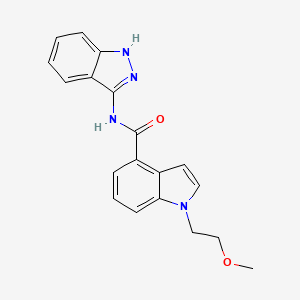
3-(4-methyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「3-(4-メチル-1H-インドール-1-イル)-N-(4-(ピリジン-4-イル)チアゾール-2-イル)プロパンアミド」は、インドール、ピリジン、チアゾール部分を含む合成有機化合物です。このような構造を持つ化合物は、潜在的な生物活性があるため、創薬化学でよく注目されています。
2. 製法
合成経路と反応条件
「3-(4-メチル-1H-インドール-1-イル)-N-(4-(ピリジン-4-イル)チアゾール-2-イル)プロパンアミド」の合成は、通常、複数段階の有機反応を伴います。一般的なアプローチには、次のようなものがあります。
インドール部分の形成: 適切な前駆体から始めて、フィッシャーインドール合成によりインドール環を合成できます。
チアゾール環の形成: ハントッシュチアゾール合成によりチアゾール環を構築できます。
カップリング反応: インドールとチアゾールの中間体を、プロパンアミド基などの適切なリンカーを使用して、アミド結合形成を促進する条件下でカップリングできます。
工業生産方法
このような化合物の工業生産は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化する必要があるでしょう。これには、連続フロー反応器の使用やグリーンケミストリーの原則が含まれる可能性があります。
3. 化学反応の分析
反応の種類
酸化: この化合物は、特にインドール部分で酸化反応を起こす可能性があります。
還元: 還元反応は、ピリジン環またはアミド基を標的にできます。
置換: インドール、ピリジン、またはチアゾール環のさまざまな位置で、求電子置換反応または求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化アルミニウムリチウムやパラジウム触媒を使用した水素ガスなどの還元剤。
置換: 求電子置換にはハロゲン、求核置換には有機金属試薬などの試薬。
主要な生成物
これらの反応の主要な生成物は、使用される特定の条件と試薬によって異なりますが、元の化合物のさまざまな酸化された、還元された、または置換された誘導体を含む可能性があります。
4. 科学研究への応用
化学
合成中間体: より複雑な分子の合成における中間体として使用されます。
触媒: 複数のヘテロ原子が存在するため、触媒プロセスにおける潜在的な用途。
生物学
酵素阻害: 複数の芳香族環の存在により、酵素の潜在的な阻害剤。
受容体結合: さまざまな生体受容体に結合し、細胞プロセスに影響を与える可能性があります。
医学
創薬: 新しい医薬品開発のための潜在的なリード化合物。
抗癌活性: 類似の構造を持つ化合物は、抗癌作用を示しています。
工業
材料科学: ユニークな特性を持つ新しい材料開発における潜在的な用途。
農業: 農薬として可能な用途。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-methyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting with a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.
Thiazole Ring Formation: The thiazole ring can be constructed via Hantzsch thiazole synthesis.
Coupling Reactions: The indole and thiazole intermediates can be coupled using a suitable linker, such as a propanamide group, under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the pyridine ring or the amide group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the indole, pyridine, or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysts: Potential use in catalytic processes due to the presence of multiple heteroatoms.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes due to the presence of multiple aromatic rings.
Receptor Binding: May bind to various biological receptors, influencing cellular processes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Anticancer Activity: Compounds with similar structures have shown anticancer properties.
Industry
Material Science: Potential use in the development of new materials with unique properties.
Agriculture: Possible applications as agrochemicals.
作用機序
「3-(4-メチル-1H-インドール-1-イル)-N-(4-(ピリジン-4-イル)チアゾール-2-イル)プロパンアミド」の作用機序は、その特定の生物学的標的によって異なります。一般に、このような化合物は、次のようにすることができます。
酵素に結合する: 活性部位に結合することにより、酵素活性を阻害します。
受容体と相互作用する: 受容体部位に結合することにより、受容体活性を調節します。
細胞プロセスを阻害する: DNAやタンパク質と相互作用することにより、細胞プロセスを阻害します。
6. 類似の化合物との比較
類似の化合物
- 3-(1H-インドール-1-イル)-N-(4-(ピリジン-4-イル)チアゾール-2-イル)プロパンアミド
- 3-(4-メチル-1H-インドール-1-イル)-N-(4-(ピリジン-3-イル)チアゾール-2-イル)プロパンアミド
独自性
「3-(4-メチル-1H-インドール-1-イル)-N-(4-(ピリジン-4-イル)チアゾール-2-イル)プロパンアミド」は、インドール環とピリジン環の特定の置換パターンが、類似の化合物と比較して、異なる生物活性と化学反応性を付与する可能性があるため、ユニークです。
類似化合物との比較
Similar Compounds
- 3-(1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide
- 3-(4-methyl-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide
Uniqueness
“3-(4-methyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide” is unique due to the specific substitution pattern on the indole and pyridine rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
分子式 |
C20H18N4OS |
|---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
3-(4-methylindol-1-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C20H18N4OS/c1-14-3-2-4-18-16(14)7-11-24(18)12-8-19(25)23-20-22-17(13-26-20)15-5-9-21-10-6-15/h2-7,9-11,13H,8,12H2,1H3,(H,22,23,25) |
InChIキー |
ZIEFWDZTUYAFCA-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CN(C2=CC=C1)CCC(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B10993019.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide](/img/structure/B10993032.png)
![1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide](/img/structure/B10993033.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B10993034.png)


![4-methoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B10993050.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide](/img/structure/B10993051.png)
![4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)butanoic acid](/img/structure/B10993067.png)
![2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10993068.png)

![2'-(2-furylmethyl)-{N}-isopropyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10993087.png)
![N-(4-bromo-2-fluorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10993088.png)

